molecular formula C19H18ClFN2O3 B4503825 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2-fluorobenzoyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2-fluorobenzoyl)piperazine

Cat. No.: B4503825
M. Wt: 376.8 g/mol
InChI Key: KBQIVIRAEZAVMT-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2-fluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C19H18ClFN2O3 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0989983 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

  • Metabolism and Disposition of Orexin Receptor Antagonists : Research on compounds like SB-649868, which shares structural features with the queried compound, highlights the importance of understanding the metabolic pathways and disposition in humans. SB-649868 is extensively metabolized and eliminated primarily via feces, with significant metabolism involving the oxidation of its benzofuran ring. These findings emphasize the complexities of drug metabolism and the potential for unique metabolites to contribute to the pharmacological profile of these compounds (Renzulli et al., 2011).

Pharmacological Effects

  • Antipsychotic Potential : Studies on compounds like ST2472, structurally related to the queried chemical, demonstrate antipsychotic effects in animal models, suggesting potential applications in treating psychiatric disorders. The ability of these compounds to modulate neural pathways through receptor interactions underlines their therapeutic promise in mental health treatment (Lombardo et al., 2009).

Novel Psychoactive Substances

  • Characterization of New Psychoactive Substances : The increasing prevalence of novel psychoactive substances, including various piperazine derivatives, necessitates ongoing research to understand their effects, metabolism, and potential health risks. Studies focusing on substances like MT-45 highlight the urgent need for regulatory actions and further investigation into their pharmacological and toxicological profiles to inform public health strategies (Helander et al., 2014).

Mechanism of Action and Receptor Occupancy

  • Understanding Receptor Interactions : Investigating the receptor occupancy and mechanism of action of compounds targeting specific neural receptors, such as the 5-HT(1A) receptor, provides valuable insights into their therapeutic potential and side effect profiles. Research on novel antagonists like DU 125530 offers a foundation for developing more effective and safer medications for anxiety and mood disorders, demonstrating the critical role of receptor-based pharmacology in drug development (Rabiner et al., 2002).

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chloro-2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c20-14-2-3-15(16(21)10-14)19(24)23-7-5-22(6-8-23)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIVIRAEZAVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2-fluorobenzoyl)piperazine
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